

Application Notes and Protocols: Hpk1-IN-16 in Cancer Cell Co-culture Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Expressed predominantly in hematopoietic cells, HPK1 acts as a brake on the immune system to maintain homeostasis and prevent excessive immune responses.[1] [2] In the context of oncology, tumors can exploit this checkpoint to evade immune surveillance. [1] By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate cancer cells.[1]

Hpk1-IN-16 is a representative potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, **Hpk1-IN-16** prevents the phosphorylation of downstream targets like SLP-76, a key adaptor protein in TCR signaling.[2] This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, proliferation, and enhanced antitumor immune responses.[1][2] These application notes provide detailed protocols for utilizing **Hpk1-IN-16** in cancer cell and immune cell co-culture assays to evaluate its efficacy in enhancing anti-tumor immunity. Preclinical studies have demonstrated that pharmacological inhibition of HPK1 enhances T-cell activation and can augment the effectiveness of other immunotherapies, such as anti-PD-1 inhibitors.[3][6]

HPK1 Signaling Pathway

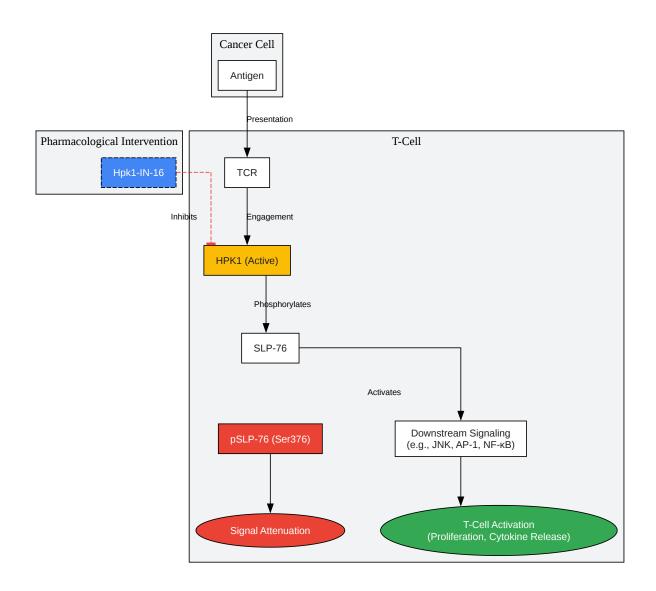


Methodological & Application

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The diagram below illustrates the central role of HPK1 in negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen presented by a cancer cell, HPK1 is activated and phosphorylates SLP-76. This leads to the attenuation of downstream signaling, reducing T-cell proliferation and cytokine production. **Hpk1-IN-16** blocks this phosphorylation step, thereby unleashing the T-cell's anti-tumor activity.





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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by Hpk1-IN-16.



Data Presentation

The following tables summarize representative quantitative data on the effect of **Hpk1-IN-16** in various cellular assays. This data is synthesized from published results on various potent HPK1 inhibitors.[7][8][9]

Table 1: Hpk1-IN-16 Potency and Cellular Activity

Assay Type	Cell Line/System	Endpoint	Hpk1-IN-16 IC50/EC50
Biochemical Kinase Assay	Recombinant HPK1	HPK1 Inhibition	~0.2 nM[8]
Cellular Target Engagement	Jurkat T-cells	pSLP-76 (S376) Inhibition	~3 nM[8]
T-Cell Functional Assay	Human PBMCs	IL-2 Production	~1.5 nM[8]
Cytotoxicity Assay	Human PBMCs	Cell Viability	>1000 nM

Table 2: Effect of Hpk1-IN-16 on Cytokine Production in a Cancer Cell Co-culture Assay

Co-culture of human peripheral blood mononuclear cells (PBMCs) with MC38 colon adenocarcinoma cells (E:T ratio 10:1) for 72 hours.

Treatment Group	Hpk1-IN-16 (nM)	IFN-γ (pg/mL)	IL-2 (pg/mL)
Vehicle Control	0	150 ± 25	50 ± 10
Hpk1-IN-16	1	450 ± 40	180 ± 20
Hpk1-IN-16	10	1200 ± 110	550 ± 50
Hpk1-IN-16	100	2500 ± 230	1100 ± 95
Anti-PD-1	10 μg/mL	950 ± 80	400 ± 35
Hpk1-IN-16 + Anti-PD-	10	3500 ± 300	1500 ± 140



Data are presented as mean \pm standard deviation and are representative of expected results based on published literature.[6][7]

Experimental Protocols

Protocol 1: T-Cell Mediated Cancer Cell Killing Assay

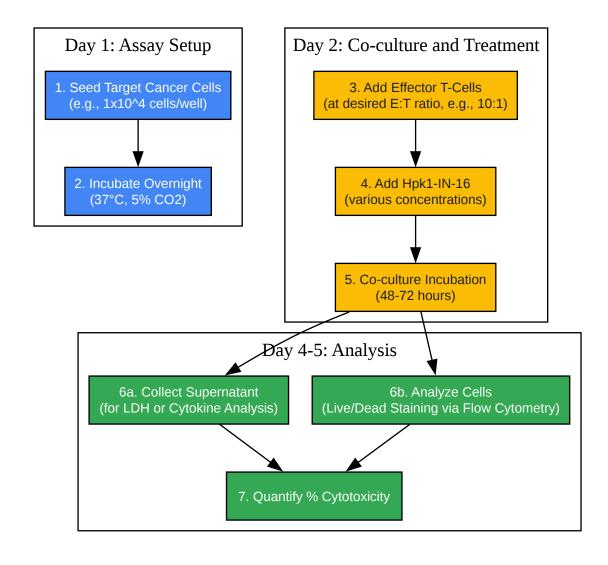
This protocol is designed to assess the ability of **Hpk1-IN-16** to enhance the cytotoxic activity of T-cells against cancer cells in a co-culture system.

Materials:

- Target Cancer Cells (e.g., MC38, CT26)
- Effector T-Cells (e.g., Human PBMCs, purified CD8+ T-cells)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- **Hpk1-IN-16** (stock solution in DMSO)
- Anti-PD-L1 antibody (optional, for combination studies)
- 96-well flat-bottom tissue culture plates
- Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit)
- · Plate reader or flow cytometer

Workflow Diagram:





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Caption: Workflow for the T-cell mediated cancer cell killing assay.

Procedure:

- Day 1: Plate Target Cells
 - Harvest and count target cancer cells.
 - \circ Seed 1 x 10⁴ cancer cells per well in a 96-well flat-bottom plate in 100 μ L of complete RPMI-1640 medium.
 - Incubate overnight at 37°C with 5% CO2 to allow cells to adhere.



- · Day 2: Co-culture and Treatment
 - Prepare serial dilutions of Hpk1-IN-16 in complete medium. The final DMSO concentration should be below 0.1%.
 - Prepare effector T-cells. If using PBMCs, they can be used directly. If using purified T-cells, isolate them using appropriate methods.
 - Remove the medium from the cancer cell plate.
 - Add 200 μL of the effector T-cell suspension to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 10:1).
 - Add the Hpk1-IN-16 dilutions to the respective wells. Include vehicle-only (DMSO) and no-T-cell controls.
 - Incubate the co-culture for 48-72 hours at 37°C with 5% CO₂.
- Day 4/5: Assess Cytotoxicity
 - Using LDH Assay:
 - Carefully collect 50 μL of supernatant from each well.
 - Follow the manufacturer's protocol for the LDH release assay to quantify the amount of lactate dehydrogenase released from damaged cells.
 - Calculate the percentage of specific cytotoxicity based on controls.
 - Using Flow Cytometry:
 - Gently collect all cells (adherent and suspension) from each well.
 - Stain the cells with a live/dead cell stain (e.g., Propidium Iodide) and antibodies specific for cancer cells (e.g., EpCAM) and T-cells (e.g., CD3).
 - Analyze the samples by flow cytometry to determine the percentage of dead target cells.



Protocol 2: Cytokine Release Assay in Co-culture

This protocol measures the production of key cytokines, such as IFN-y and IL-2, which are indicators of T-cell activation.

Materials:

- Same materials as in Protocol 1.
- ELISA or Cytometric Bead Array (CBA) kit for detecting human IFN-y and IL-2.

Procedure:

- Follow steps 1 and 2 from the T-Cell Mediated Cancer Cell Killing Assay protocol.
- After the 72-hour incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
- Carefully collect 150 μL of the supernatant from each well without disturbing the cell pellet.
- The collected supernatants can be stored at -80°C or used immediately.
- Quantify the concentration of IFN-γ and IL-2 in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
- Plot the cytokine concentrations against the concentration of Hpk1-IN-16 to determine the dose-dependent effect on T-cell activation.

Conclusion

The provided protocols and representative data serve as a comprehensive guide for investigating the immuno-modulatory effects of **Hpk1-IN-16**. By inhibiting HPK1, this compound effectively enhances T-cell effector functions, including cytotoxicity and cytokine production, in a co-culture setting. These assays are invaluable tools for the preclinical evaluation of HPK1 inhibitors as a promising strategy in cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.



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